molecular formula C13H20FNO4S2 B2951360 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide CAS No. 1421531-68-1

5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide

Cat. No. B2951360
CAS RN: 1421531-68-1
M. Wt: 337.42
InChI Key: USTODDJIWJFCEJ-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide, also known as PXS-4728A, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the body. Cortisol is a stress hormone that is involved in the regulation of various physiological processes, including glucose metabolism, inflammation, and immune function. Overexpression of 11β-HSD1 has been linked to various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. By inhibiting 11β-HSD1, 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide reduces the levels of cortisol in the body, thereby reducing inflammation, oxidative stress, and glucose intolerance.
Biochemical and Physiological Effects:
In preclinical studies, 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide has been shown to reduce neuroinflammation, oxidative stress, and amyloid beta deposition in the brain of animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease. In animal models of type 2 diabetes, 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide has been shown to improve glucose metabolism and insulin sensitivity. These effects are thought to be due to the inhibition of 11β-HSD1 by 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide is its selectivity for 11β-HSD1, which reduces the risk of off-target effects. It has also shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide is its relatively short half-life, which may limit its efficacy in clinical settings. Another limitation is the lack of long-term safety data, which is a concern for any new drug candidate.

Future Directions

There are several future directions for the research on 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. Another direction is to optimize the pharmacokinetic properties of the compound to improve its efficacy in clinical settings. Additionally, the safety and tolerability of 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide need to be evaluated in long-term clinical trials. Finally, the development of novel 11β-HSD1 inhibitors with improved pharmacokinetic properties and safety profiles is an area of active research.

Synthesis Methods

The synthesis of 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide involves several steps, including the reaction of 2-methoxybenzenesulfonyl chloride with 2-methyl-4-(methylthio)butanol, followed by the reaction of the resulting intermediate with 5-fluoro-2-aminobenzoic acid. The final product is obtained after purification by column chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. In preclinical studies, 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide has shown neuroprotective effects by reducing neuroinflammation, oxidative stress, and amyloid beta deposition in the brain. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

5-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)12-8-10(14)4-5-11(12)19-2/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTODDJIWJFCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide

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